molecular formula C9H15NO3 B11967332 Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate CAS No. 71172-95-7

Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate

Cat. No.: B11967332
CAS No.: 71172-95-7
M. Wt: 185.22 g/mol
InChI Key: IKUAGUJQYKVILR-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its applications in organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with 2,3-dimethylpyrrole under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby modulating neurological functions .

Comparison with Similar Compounds

Uniqueness: Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more reactive in nucleophilic substitution reactions compared to its carboxylic acid counterpart .

Properties

CAS No.

71172-95-7

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-4-13-8(12)9(2)5-6-10(3)7(9)11/h4-6H2,1-3H3

InChI Key

IKUAGUJQYKVILR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(C1=O)C)C

Origin of Product

United States

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